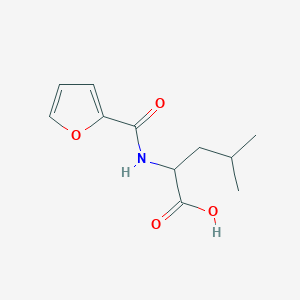

N-(2-Furoyl)leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Furoyl)leucine, also known as NFL or Frl-3, is a biomarker for food-borne heterocyclic amines (HCAs). It has a molecular formula of C11H15NO4 and a molecular weight of 225.24 .

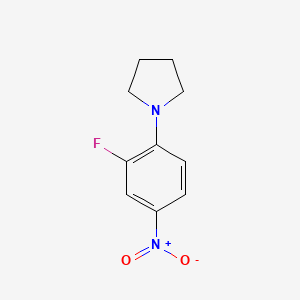

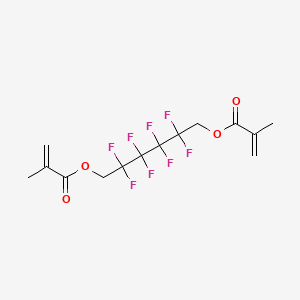

Molecular Structure Analysis

The molecular structure of N-(2-Furoyl)leucine can be represented by the SMILES stringCC(C)CC(NC(=O)c1ccco1)C(O)=O . The InChI representation is 1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) . Physical And Chemical Properties Analysis

N-(2-Furoyl)leucine is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Role in Animal Growth and Development

While the specific role of “N-(2-Furoyl)leucine” is not mentioned, leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It’s possible that “N-(2-Furoyl)leucine” could have similar effects, but more research would be needed to confirm this.

Potential Therapeutic Agent

Leucine has been shown to promote muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent . If “N-(2-Furoyl)leucine” shares similar properties, it could potentially be used in the treatment of various health conditions.

Role in Protein Synthesis

Leucine has the ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . If “N-(2-Furoyl)leucine” functions similarly, it could play a crucial role in protein synthesis and muscle growth.

Potential Role in Metabolic Diseases

Leucine has been shown to benefit lipid metabolism and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity . “N-(2-Furoyl)leucine” could potentially share these benefits.

Dietary Supplement

Leucine is sometimes used as a dietary supplement or to enhance food flavor . If “N-(2-Furoyl)leucine” has similar properties, it could be used in a similar manner.

Mécanisme D'action

Target of Action

The primary target of N-(2-Furoyl)leucine is the Disintegrin and Metalloproteinase Domain-Containing Protein 28 (ADAM28) . This protein plays a role in the adhesive and proteolytic events that occur during lymphocyte emigration .

Mode of Action

The exact mode of action of N-(2-Furoyl)leucine It is suggested that it may function in the ectodomain shedding of lymphocyte surface target proteins, such as fasl and cd40l .

Biochemical Pathways

The biochemical pathways affected by N-(2-Furoyl)leucine It is known that this compound belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group . It is also associated with an increased risk of Diabetic Retinopathy (DR), suggesting a potential role in metabolic pathways related to this condition .

Result of Action

The molecular and cellular effects of N-(2-Furoyl)leucine Given its interaction with adam28, it may influence the adhesive and proteolytic events that occur during lymphocyte emigration .

Propriétés

IUPAC Name |

2-(furan-2-carbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBURZIESWDWIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309116 |

Source

|

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furoyl)leucine | |

CAS RN |

1361143-17-0 |

Source

|

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylcarbonyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)